Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-

Description

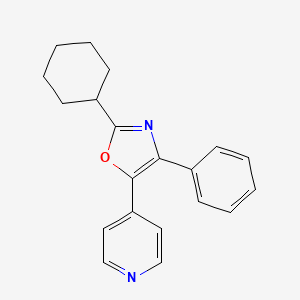

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-, is a heterocyclic compound featuring a pyridine backbone substituted with a 2-cyclohexyl-4-phenyl-5-oxazolyl group at the 4-position. This structure combines aromatic pyridine with oxazole, a five-membered ring containing nitrogen and oxygen, and cyclohexyl/phenyl substituents.

Properties

CAS No. |

676168-43-7 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-cyclohexyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole |

InChI |

InChI=1S/C20H20N2O/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |

InChI Key |

IXRGDCYJQRBAIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=C(O2)C3=CC=NC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine and an oxazole derivative can be catalyzed by a base or an acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

Pyridine derivatives are known for their broad range of pharmacological activities. Research indicates that pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- may possess significant anti-cancer properties, particularly against glioblastomas—one of the most aggressive forms of brain tumors.

Anti-Glioblastoma Activity

Recent studies have demonstrated that variations of pyridine compounds can enhance brain tumor penetration and cytotoxicity. For instance, computational modeling and synthesis of pyridine variants related to benzoyl-phenoxy-acetamide have shown promising results in glioblastoma treatment. These studies evaluated over 100 structural variations for their physicochemical properties such as water solubility and blood-brain barrier (BBB) penetration capabilities .

Key Findings:

- Compounds with pyridine moieties exhibited improved BBB penetration scores (BBB_SCORE) ranging from 4 to 5, indicating a high likelihood of crossing the BBB.

- Selected pyridine variants demonstrated low cardiotoxicity and acceptable water solubility, making them suitable candidates for further development as anti-glioblastoma agents .

Synthetic Methodologies

The synthesis of pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- can be achieved through various chemical reactions that allow for the incorporation of functional groups necessary for its biological activity.

Glioblastoma Treatment Efficacy

A study focusing on pyridine variants found that specific compounds exhibited IC50 values as low as 0.59 µM against glioblastoma cells, indicating potent cytotoxic effects. The research emphasized the importance of structural modifications in enhancing drug efficacy and CNS penetration .

Comparative Analysis of Pyridine Variants

A comparative study analyzed multiple pyridine derivatives based on their lipophilicity and molecular polarizability. It was determined that compounds with lower molecular polarizability had a higher chance of effective binding to target proteins, which is crucial for drug action in the CNS .

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- with structurally analogous compounds, focusing on substituent effects, synthetic pathways, and applications:

Key Observations:

Oxazole vs. Oxadiazole: The oxazole ring (O and N in positions 1 and 3) in the target compound offers distinct electronic properties compared to oxadiazole (two N atoms and one O), influencing dipole moments and binding interactions .

Synthetic Pathways :

- Pyridine-oxazole hybrids are often synthesized via cyclocondensation of nitriles with amines or through palladium-catalyzed cross-coupling . In contrast, oxadiazole-containing analogs (e.g., compound ) require 1,3-dipolar cycloaddition or oxidative cyclization .

Biological and Functional Relevance :

- Chlorine or methoxy substituents (as in and ) enhance bioavailability and target engagement in pesticidal or sensor applications. The target compound’s phenyl and cyclohexyl groups may favor CNS permeability or material stability .

Biological Activity

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-, identified by its CAS number 676168-43-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexyl and phenyl group along with an oxazole moiety. This unique structure suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 676168-43-7 |

| Molecular Formula | C19H22N2O |

| Molecular Weight | 294.39 g/mol |

| IUPAC Name | Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- |

The biological activity of pyridine derivatives often relates to their ability to interact with specific receptors or enzymes. Pyridine compounds have been shown to modulate various signaling pathways, which can lead to therapeutic effects in different disease models.

- Antiviral Activity : Some pyridine derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell machinery.

- Anticancer Potential : Research indicates that certain pyridine compounds can induce apoptosis in cancer cells by activating apoptotic pathways or inhibiting cell proliferation.

Research Findings

Recent studies have focused on the biological activities of pyridine derivatives, including the one . Below are summarized findings from relevant literature:

- Antitumor Activity : In a study published in Cancer Letters, pyridine derivatives were found to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation .

- Antiviral Properties : Research highlighted in MDPI indicated that certain N-heterocycles, including pyridines, demonstrated significant antiviral activity against various viruses, suggesting that modifications to the pyridine structure could enhance efficacy .

- Mechanistic Insights : Studies have shown that the interaction of pyridine derivatives with cellular targets can lead to changes in gene expression related to apoptosis and cell cycle arrest .

Case Studies

Several case studies have illustrated the potential applications of pyridine derivatives:

-

Case Study 1 - Anticancer Efficacy :

- A compound similar to pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- was tested against breast cancer cell lines. Results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.

- The study concluded that the compound's mechanism involved the induction of apoptosis through mitochondrial pathways.

-

Case Study 2 - Antiviral Screening :

- In vitro screening against HIV demonstrated that derivatives of pyridine exhibited EC50 values ranging from 0.5 to 5 µM, highlighting their potential as antiviral agents.

- The compounds were shown to inhibit reverse transcriptase activity effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.